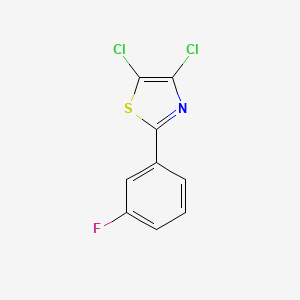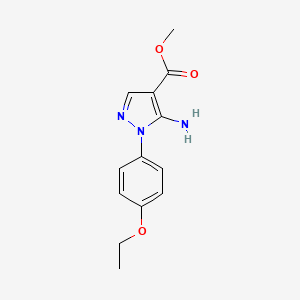
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a complex organic compound with the molecular formula C14H13N5 This compound is notable for its unique structure, which includes a cyclobutane ring, a pyridine ring, and an aminopyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminopyrimidine with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C-C bond cleavage and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides or amines can be used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The aminopyrimidine and pyridine moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: A simpler analog that lacks the cyclobutane and pyridine rings.
Pyridine-2-yl derivatives: Compounds with similar pyridine structures but different substituents.
Cyclobutanecarbonitrile derivatives: Compounds with the cyclobutane ring and nitrile group but different aromatic substituents.
Uniqueness
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is unique due to its combination of a cyclobutane ring, a pyridine ring, and an aminopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H13N5 |
|---|---|
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
1-[5-(2-aminopyrimidin-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H13N5/c15-9-14(4-1-5-14)12-3-2-10(6-17-12)11-7-18-13(16)19-8-11/h2-3,6-8H,1,4-5H2,(H2,16,18,19) |
InChI-Schlüssel |
WHWWEBHLZGOCCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



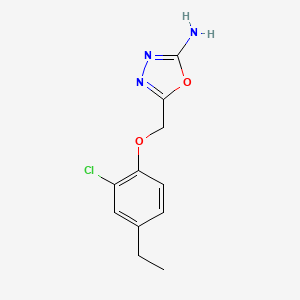

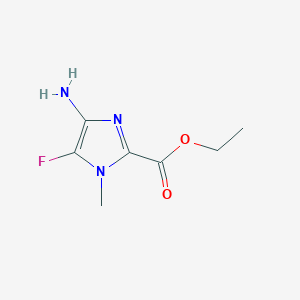
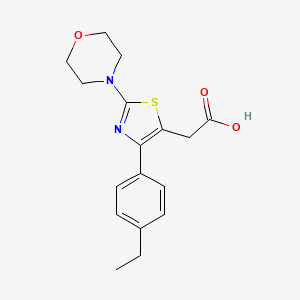
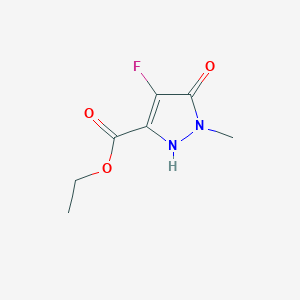
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)

